
2-Ethenyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-Ethenyl-1,3,2-dioxaborolane, also known as Vinylboronic acid pinacol ester, is a chemical compound with the empirical formula C8H15BO2 . It is used in various chemical reactions and has a molecular weight of 154.01 .
Synthesis Analysis
While specific synthesis methods for 2-Ethenyl-1,3,2-dioxaborolane were not found in the search results, it’s worth noting that similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of 2-Ethenyl-1,3,2-dioxaborolane consists of a boron atom bonded to an oxygen atom and a carbon atom. The carbon atom is part of an ethenyl group (C2H3), and the boron atom is part of a dioxaborolane ring .Chemical Reactions Analysis
2-Ethenyl-1,3,2-dioxaborolane is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems . It is also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .Physical And Chemical Properties Analysis
2-Ethenyl-1,3,2-dioxaborolane has a refractive index of n20/D 1.4300 (lit.) and a density of 0.908 g/mL at 25 °C (lit.) . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Asymmetric Aldol Reactions
2-Ethenyl-1,3,2-dioxaborolane, a variant of the dioxaborolane family, has been employed in asymmetric aldol reactions. This includes its use in the generation of chiral enol borates, which react with aldehydes to produce optically active hydroxyalkanones, a key process in asymmetric synthesis (Boldrini et al., 1987).
Synthesis of Delta-Hydroxyesters
In a notable application, 2-Ethenyl-1,3,2-dioxaborolane was utilized in the synthesis of delta-hydroxyesters. This involved a reaction sequence including 1,4- and subsequently 1,2-addition reactions, demonstrating its versatility in organic synthesis (Shimizu et al., 2010).
Catalytic Applications
This compound has also found use in catalysis, particularly in enantioselective processes. For instance, rhodium-catalyzed hydroboration of alkenylboronic esters, including variants of 2-Ethenyl-1,3,2-dioxaborolane, resulted in the formation of 1,2-diboryl intermediates, which were then converted into diols with significant enantioselectivities (Wiesauer & Weissensteiner, 1996).
Analytical Chemistry Applications
Additionally, 2-Ethenyl-1,3,2-dioxaborolane derivatives have been utilized in analytical chemistry. For example, they have been used in gas chromatographic techniques for the characterization of trace substances like ethylene glycol in industrial solvents and lubricants, showcasing its utility in analytical methodologies (Luong et al., 2013).
Synthesis of Polymeric Materials
The compound has also played a role in the synthesis of polymeric materials, particularly in the Suzuki-Miyaura coupling polymerization process. This has been instrumental in the development of materials like poly(3-hexylthiophene), a significant polymer in the field of materials science (Yokozawa et al., 2011).
Propiedades
IUPAC Name |
2-ethenyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BO2/c1-2-5-6-3-4-7-5/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDWJJVVEYQXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647858 | |
| Record name | 2-Ethenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethenyl-1,3,2-dioxaborolane | |
CAS RN |
14559-94-5 | |
| Record name | 2-Ethenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




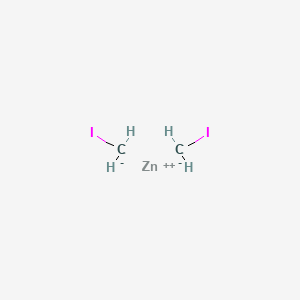
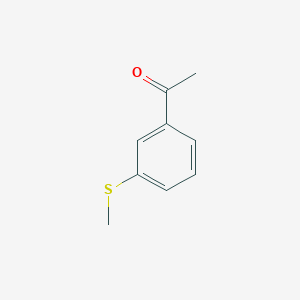
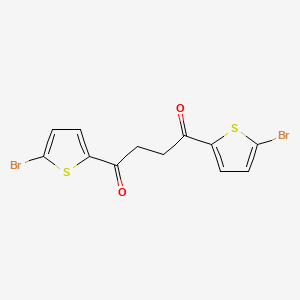
![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)


![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)
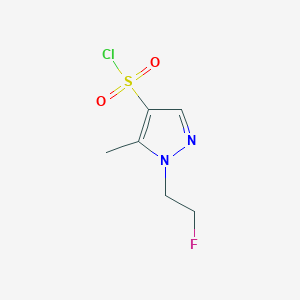
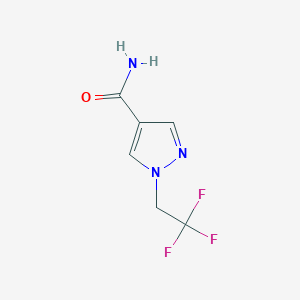
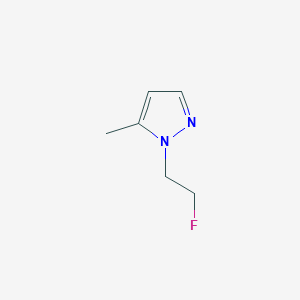
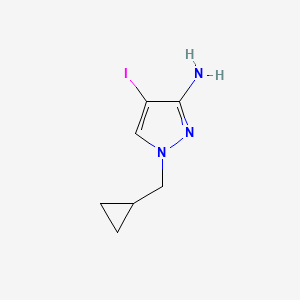
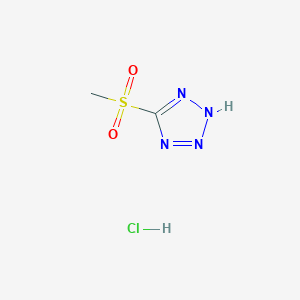
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)